molecular formula C16H24Br2ClNO2 B2405446 1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1217782-90-5

1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2405446
CAS No.: 1217782-90-5
M. Wt: 457.63
InChI Key: CCKCRUVCJZJLOJ-UHFFFAOYSA-N
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Description

1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic small molecule characterized by a propan-2-ol backbone substituted with a 2,4-dibromophenoxy group and a 3,5-dimethylpiperidine ring. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

1-(2,4-dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Br2NO2.ClH/c1-11-5-12(2)8-19(7-11)9-14(20)10-21-16-4-3-13(17)6-15(16)18;/h3-4,6,11-12,14,20H,5,7-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKCRUVCJZJLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(COC2=C(C=C(C=C2)Br)Br)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Br2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,4-Dibromophenyl Glycidyl Ether

The first step involves forming the ether linkage between 2,4-dibromophenol and an epoxide precursor. Reacting 2,4-dibromophenol with epichlorohydrin under basic conditions generates the glycidyl ether:

$$
\text{2,4-Dibromophenol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{1-(2,4-Dibromophenoxy)-2,3-epoxypropane} + \text{H}_2\text{O} + \text{NaCl}
$$

The reaction proceeds via deprotonation of the phenol to form a phenoxide ion, which attacks the less substituted carbon of the epichlorohydrin epoxide. This step is critical for regioselectivity, ensuring the correct positioning of the ether oxygen.

Epoxide Ring-Opening with 3,5-Dimethylpiperidine

The epoxide intermediate undergoes nucleophilic attack by 3,5-dimethylpiperidine. The amine preferentially attacks the less sterically hindered terminal carbon of the epoxide, yielding the propan-2-ol structure:

$$
\text{1-(2,4-Dibromophenoxy)-2,3-epoxypropane} + \text{3,5-Dimethylpiperidine} \rightarrow \text{1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol}
$$

This reaction is typically conducted in a polar aprotic solvent (e.g., tetrahydrofuran or acetonitrile) at elevated temperatures (50–80°C) to enhance nucleophilicity. The stereochemistry of the alcohol is determined by the epoxide’s configuration, with the hydroxyl group forming on the secondary carbon.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid to precipitate the hydrochloride salt:

$$
\text{1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol} + \text{HCl} \rightarrow \text{Target Compound}
$$

Crystallization from ethanol or methanol yields the pure hydrochloride salt, as confirmed by melting point analysis and NMR spectroscopy.

Alternative Pathway: Sequential Nucleophilic Substitutions

Synthesis of 3-Chloro-1-(2,4-dibromophenoxy)propan-2-ol

An alternative approach begins with forming a chlorinated propanol intermediate. Reacting 2,4-dibromophenol with 1,3-dichloropropan-2-ol under basic conditions installs the ether linkage:

$$
\text{2,4-Dibromophenol} + \text{1,3-Dichloropropan-2-ol} \xrightarrow{\text{K}2\text{CO}3} \text{3-Chloro-1-(2,4-dibromophenoxy)propan-2-ol} + \text{KCl} + \text{H}_2\text{O}
$$

Displacement of Chloride with 3,5-Dimethylpiperidine

The chloride substituent is replaced by 3,5-dimethylpiperidine via an SN2 mechanism :

$$
\text{3-Chloro-1-(2,4-dibromophenoxy)propan-2-ol} + \text{3,5-Dimethylpiperidine} \xrightarrow{\text{DMF, 70°C}} \text{Target Compound (Free Base)} + \text{HCl}
$$

This method requires stringent anhydrous conditions to prevent hydrolysis of the chloride. The use of dimethylformamide (DMF) as a solvent enhances reaction efficiency by stabilizing the transition state.

Optimization and Challenges

Regioselectivity in Epoxide Ring-Opening

The regiochemical outcome of the epoxide ring-opening is pivotal. Steric and electronic factors favor attack at the terminal carbon, but competing pathways may yield byproducts. Employing Lewis acid catalysts (e.g., boron trifluoride etherate) can enhance selectivity for the desired product.

Purification Strategies

  • Column Chromatography : Silica gel chromatography with gradients of methanol in dichloromethane (0–10%) effectively isolates the target compound from unreacted starting materials.
  • Recrystallization : The hydrochloride salt is purified via recrystallization from ethanol/water mixtures, yielding colorless crystals with >99% purity.

Hazard Mitigation

  • 2,4-Dibromophenol : Corrosive and toxic; requires handling in a fume hood with nitrile gloves.
  • Epichlorohydrin : Carcinogenic; substitutions with safer epoxides (e.g., glycidyl tosylate) are under investigation.

Comparative Analysis of Synthetic Routes

Parameter Epoxide Route Nucleophilic Substitution Route
Yield 65–75% 50–60%
Reaction Time 12–24 hours 24–48 hours
Byproducts Minimal Chloride hydrolysis products
Scalability High (suitable for multi-gram synthesis) Moderate (requires excess amine)

The epoxide route is favored for its higher yield and scalability, though it demands careful control of epichlorohydrin’s hazards.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the bromine atoms or to modify the piperidinyl group.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Researchers investigate its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural similarities and differences between the target compound and its closest analogs identified in the evidence:

Compound Name Substituent Modifications Molecular Formula Key Features Source
1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride 2,4-dibromophenoxy; 3,5-dimethylpiperidine C₁₆H₂₁Br₂ClNO₂ High halogen content; potential for strong target binding
1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride 2,4-dimethylphenoxy (replaces Br with CH₃) C₁₈H₂₈ClNO₂ Reduced lipophilicity; lower molecular weight
1-(tert-butoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride tert-butoxy (replaces phenoxy with OC(C)(C)C) C₁₄H₃₀ClNO₂ Increased steric bulk; enhanced solubility
1-(2,4-Dimethylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol hydrochloride 2,2,5,5-tetramethylpyrrolidine (replaces piperidine) C₂₀H₃₀ClNO₂ Rigid pyrrolidine ring; altered conformational flexibility
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol dihydrochloride 4-methoxyphenylpiperazine; 2-nitrophenoxy C₂₀H₂₄Cl₂N₃O₅ Nitro group introduces electron-withdrawing effects; dual aromatic systems

Pharmacological and Physicochemical Implications

Halogen vs. Alkyl Substituents: The bromine atoms in the target compound (vs. methyl groups in ’s analog) increase molecular weight (MW: ~483 vs. However, bromine may reduce metabolic stability compared to methyl groups due to susceptibility to enzymatic dehalogenation . The tert-butoxy analog () exhibits higher solubility in organic solvents, which could improve bioavailability but reduce target specificity due to steric hindrance .

Piperidine vs. Pyrrolidine Rings :

  • Replacing the 3,5-dimethylpiperidine ring with a 2,2,5,5-tetramethylpyrrolidine group () introduces conformational rigidity. This modification may restrict rotational freedom, favoring interactions with flat binding pockets (e.g., enzyme active sites) but reducing adaptability to flexible receptors .

Phenoxy vs. Nitrophenoxy Groups: The 2-nitrophenoxy group in ’s analog introduces strong electron-withdrawing effects, which could stabilize charge-transfer interactions in redox-active environments (e.g., cytochrome P450 inhibition). In contrast, the dibromophenoxy group in the target compound balances lipophilicity and polarity, optimizing membrane permeability .

Biological Activity

1-(2,4-Dibromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies from the literature.

Chemical Information

  • Molecular Formula : C₁₅H₁₈Br₂ClN
  • Molecular Weight : 394.12 g/mol
  • SMILES Notation : CC(C(=O)C(C1=CC=C(C=C1)Br)O)N2CC(CC2)C(C)C

Structural Features

The compound features a dibromophenoxy group and a piperidine moiety, which are critical for its biological interactions. The presence of bromine atoms may enhance lipophilicity and modulate receptor interactions.

  • Calcium Channel Modulation
    • Studies indicate that compounds with similar structural motifs can influence calcium influx in smooth muscle cells, leading to muscle relaxation. For instance, the compound IQP demonstrated that blocking Ca²⁺ channels results in decreased intracellular calcium levels, which is crucial for muscle contraction modulation .
  • Aryl Hydrocarbon Receptor (AhR) Activation
    • Related compounds have shown the ability to activate AhR pathways, which are involved in various cellular processes including differentiation and proliferation. For example, 1,3,6,8-Tetrabromocarbazole (1368-BCZ), an environmental contaminant with structural similarities, inhibited myogenic differentiation through AhR activation .

In Vitro Studies

In vitro studies using cell lines have provided insights into the biological effects of this compound:

StudyCell LineConcentrationObserved Effect
AC2C1210 µMInhibition of myogenic differentiation
BSmooth Muscle CellsVariesMuscle relaxation via calcium channel blockade

Study A: Myogenic Differentiation Inhibition

In a recent study involving C2C12 mouse myoblasts, treatment with a related compound inhibited differentiation in a concentration-dependent manner without inducing cytotoxicity. This suggests potential applications in muscle-related disorders .

Study B: Smooth Muscle Relaxation

Research indicated that compounds similar to this compound could effectively reduce muscle tone by modulating intracellular calcium levels through specific signaling pathways .

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–7.8 ppm for dibromophenoxy), piperidine methyl groups (δ 1.0–1.5 ppm), and propanol backbone (δ 3.5–4.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 443.6 (C₁₅H₂₂Br₂ClNO₂) .
  • HPLC-Purity : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >98% is acceptable for biological assays .

Advanced: How can researchers reconcile contradictory reports of anti-inflammatory vs. fungicidal activity for this compound?

Methodological Answer :
Discrepancies arise from assay conditions or target specificity:

Dose-Dependent Effects : Screen across concentrations (1–100 µM) to identify dual-activity thresholds.

Target Validation :

  • Anti-inflammatory : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA) .
  • Fungicidal : Perform MIC assays against Fusarium spp. (e.g., EP 3612514 B1 protocols) .

Mechanistic Overlap : Use molecular docking to assess PPAR-delta binding (anti-inflammatory) vs. fungal CYP51 inhibition (fungicidal) .

Advanced: How to design experiments investigating enantiomer-specific biological activity?

Q. Methodological Answer :

Chiral Separation : Use preparative HPLC with a chiral column (e.g., Chiralpak IA) and isopropanol/hexane mobile phase.

Activity Comparison :

  • Test each enantiomer in PPAR-delta reporter assays (luciferase-based) and fungal spore germination inhibition.

Structural Analysis :

  • Perform X-ray crystallography of enantiomer-receptor complexes to identify binding pocket stereospecificity .

Advanced: What experimental strategies can elucidate the compound’s receptor interaction mechanisms?

Q. Methodological Answer :

Molecular Dynamics Simulations : Model interactions with PPAR-delta (PDB ID: 5U5Q) to predict hydrogen bonding with Ser289 and hydrophobic interactions with the dibromophenoxy group .

Site-Directed Mutagenesis : Mutate key residues (e.g., PPAR-delta Ser289Ala) and compare ligand binding via SPR (surface plasmon resonance).

Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-GW501516) to quantify displacement in receptor-rich membranes .

Advanced: How to address discrepancies in cytotoxicity profiles between in vitro and in vivo models?

Q. Methodological Answer :

Metabolic Stability : Perform liver microsomal assays (e.g., human CYP3A4 incubation) to identify toxic metabolites.

Species-Specific Differences : Compare cytotoxicity in human (HepG2) vs. rodent (Rat-1) cell lines.

Pharmacokinetic Profiling :

  • Measure plasma half-life and tissue distribution in murine models using LC-MS/MS.
  • Adjust dosing regimens to account for rapid clearance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.